molecular formula C20H17ClN4O2S2 B2872238 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-14-0

4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2872238
CAS No.: 392300-14-0
M. Wt: 444.95
InChI Key: KFYKKMBZNMHDHW-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a chlorine atom at the para-position (C4). The thiadiazole ring is further functionalized with a thioether-linked 3,4-dihydroquinoline moiety, a structural motif associated with diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

4-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYKKMBZNMHDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route starts with the preparation of 3,4-dihydroquinolin-1(2H)-one, which is then reacted with appropriate thio derivatives to introduce the 1,3,4-thiadiazol ring system. Further chlorination and benzamide formation steps are carried out under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production methods might involve batch processes with meticulous control over reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis could be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo a variety of chemical reactions, including:

  • Oxidation: : Typically forms sulfoxides or sulfones.

  • Reduction: : Can lead to the formation of amines or alcohols.

  • Substitution: : Involves replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or THF.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

Major products include substituted derivatives where the chlorine atom has been replaced, as well as oxidized forms such as sulfoxides and sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it may act as a ligand in binding studies or serve as a probe in biochemical assays.

Medicine

The compound's structural features suggest it could have potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry

In the industrial realm, it might be explored for applications in materials science, such as in the creation of novel polymers or nanomaterials.

Mechanism of Action

The specific mechanism by which this compound exerts its effects would depend on its biological target. Typically, the compound might interact with enzymes or receptors, inhibiting or modifying their activity. The presence of the thiadiazol and benzamide moieties suggests it could modulate signaling pathways or enzyme activity through binding interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of thiadiazole derivatives are highly dependent on substituents. A comparative analysis is provided below:

Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Structural Features Source
Target Compound 4-Cl-benzamide, thioether-linked dihydroquinoline Not reported Not given Complex heterocyclic system N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Cl-benzylthio, phenoxyacetamide 138–140 82 Chlorobenzylthio group, branched alkylphenoxy
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Cl-benzamide, pyridinyl Not reported Not given Pyridine ring instead of dihydroquinoline
KC161 (4-(5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) Dichlorobenzylthio, benzamide Not reported Not given Dichloro substitution, simpler benzamide
Compound 8d (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide) 4-Cl-benzylthio, thiadiazinanethione 161–163 56 Dual thiadiazole/thiadiazinane moieties

Key Observations :

  • Melting Points: Bulky substituents (e.g., dihydroquinoline in the target compound) typically increase melting points due to enhanced intermolecular interactions. However, compound 8d, with dual thiadiazole/thiadiazinane rings, exhibits a higher melting point (161–163°C) compared to simpler analogs like 5j (138–140°C) .
  • Yields : The synthesis of compounds with electron-withdrawing groups (e.g., 4-Cl in 5j) often results in moderate-to-high yields (74–88%), whereas heterocyclic modifications (e.g., compound 8d) may reduce yields (56%) due to steric hindrance .
Anticancer Activity
  • Compound 25 (2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide) : Exhibits potent caspase-3/9 activation (IC₅₀ = 8.1–10.1 µM against HepG2 and MCF-7 cells), outperforming doxorubicin in some assays .
  • Target Compound: The dihydroquinoline moiety may enhance DNA intercalation or kinase inhibition, mechanisms observed in related quinoline-thiadiazole hybrids .
Antimicrobial Activity
  • Compound 8d : Demonstrated moderate antimicrobial activity, attributed to the thiadiazinanethione group’s sulfur-rich structure .
  • N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives : Fluorine/chlorine substitutions (e.g., 4c) improve lipophilicity and membrane penetration, enhancing antibacterial efficacy .

Critical Analysis of Structural Determinants

Chlorine Substitution : Para-chloro benzamide derivatives (e.g., 4c, 5j) exhibit enhanced stability and bioactivity compared to ortho/meta analogs, likely due to reduced steric hindrance and optimal electron-withdrawing effects .

Thioether Linkers : Thioether groups (e.g., in 5j, KC161) improve metabolic stability compared to oxygen/selenium analogs, as seen in their higher yields and melting points .

Heterocyclic Moieties: The dihydroquinoline group in the target compound may confer unique pharmacokinetic properties, such as increased blood-brain barrier penetration, a feature absent in pyridinyl (4c) or dichlorobenzyl (KC161) analogs .

Biological Activity

The compound 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 394225-84-4) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in an organized manner.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S, with a molecular weight of 393.89 g/mol. The compound features a chloro-substituted benzamide linked to a thiadiazole moiety and a dihydroquinoline derivative, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₅O₂S
Molecular Weight393.89 g/mol
CAS Number394225-84-4

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of thiadiazole in the structure may enhance this activity due to its known effects in increasing membrane permeability and disrupting bacterial cell walls.

Cytotoxicity and Cancer Research

Studies have demonstrated that compounds with similar scaffolds exhibit cytotoxic effects on cancer cell lines. For example, certain tricyclic compounds derived from the quinoline structure have been reported to induce apoptosis in cancer cells with minimal cytotoxicity to normal cells . This selectivity suggests that this compound could be a candidate for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazole ring may play a crucial role in modulating enzyme activities related to oxidative stress and inflammation pathways. Compounds containing similar functionalities have been shown to inhibit key enzymes involved in cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives against several pathogenic bacteria. The results indicated that compounds containing both quinoline and thiadiazole exhibited enhanced antibacterial activity compared to those without thiadiazole . This supports the hypothesis that this compound may also demonstrate similar properties.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted on multiple cancer cell lines to assess the cytotoxic potential of related compounds. Results showed that several derivatives led to significant reductions in cell viability at micromolar concentrations while maintaining low toxicity towards non-cancerous cells . This finding suggests potential therapeutic applications for this compound in oncology.

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